2-Chloro-4-methoxy-6-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDKHCGMWEGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 Methoxy 6 Methylphenol
Halogenation of Substituted Phenols and Anisoles
A common and direct approach to synthesizing chlorinated phenols is through electrophilic aromatic substitution. The chlorination of cresols (methylphenols) and their corresponding methyl ethers (anisoles) is a well-established method, though achieving specific isomer distribution can be challenging.
The direct chlorination of m-cresol (B1676322) can lead to a mixture of products, with the para-chloro isomer often being the major product. wikipedia.org To achieve the desired 2-chloro-3-methylphenol, a multi-step sequence involving nitration, conversion to a diazonium salt, and a subsequent Sandmeyer reaction to introduce the chlorine atom has been historically employed. wikipedia.org
The use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), has been explored for the para-selective chlorination of cresols. cardiff.ac.ukmdpi.com For instance, the chlorination of o-cresol (B1677501) with sulfuryl chloride can be directed to favor the formation of 4-chloro-2-methylphenol. mdpi.comgoogle.com While these methods are effective for para-chlorination, achieving ortho-chlorination with high selectivity often requires alternative strategies.
| Starting Material | Chlorinating Agent | Catalyst/Conditions | Major Product(s) | Reference(s) |
| m-Cresol | Chlorine | - | Mixture including 4-chloro-3-methylphenol | wikipedia.org |
| o-Cresol | Sulfuryl Chloride | AlCl₃ or FeCl₃ | 4-chloro-o-cresol | cardiff.ac.ukmdpi.com |
| m-Cresol | Sulfuryl Chloride | Dibutyl sulfide/AlCl₃ | 4-chloro-m-cresol | cardiff.ac.uk |
Introduction of Methoxy (B1213986) and Methyl Groups onto Chlorophenol Scaffolds
An alternative to direct chlorination of a substituted phenol (B47542) is to start with a simpler chlorophenol and introduce the methoxy and methyl groups. This can be achieved through various alkylation and methylation reactions.
O-methylation of chlorophenols is a known biological and synthetic transformation. nih.govasm.org For instance, certain bacterial strains can O-methylate chlorinated phenols. nih.govasm.org In a laboratory setting, methylation can be achieved using reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate. asm.orgosti.gov The latter has been shown to efficiently methylate a range of chlorophenols. osti.gov
The introduction of a methyl group onto a phenol ring can be accomplished through Friedel-Crafts alkylation or other C-H activation strategies. The vapor-phase ortho-methylation of 4-chlorophenol (B41353) with methanol (B129727) over a manganese oxide (Mn₂O₃) catalyst has been studied, demonstrating a method for direct methylation of a chlorophenol. rsc.orgrsc.org
| Precursor | Reagent(s) | Reaction Type | Product Aspect | Reference(s) |
| Chlorinated Phenols | Diazomethane | O-Methylation | Formation of Chloroanisoles | asm.org |
| Chlorinated Phenols | Trimethyloxonium tetrafluoroborate | O-Methylation | Efficient derivatization | osti.gov |
| 4-Chlorophenol | Methanol | Vapor-phase ortho-methylation | Introduction of methyl group | rsc.orgrsc.org |
Chemical Transformations and Reaction Mechanisms of 2 Chloro 4 Methoxy 6 Methylphenol
Electrophilic Aromatic Substitution Pathways
Nitration Mechanisms and Dienone Formation
The nitration of 2-chloro-4-methoxy-6-methylphenol's analogous compound, 2-chloro-4-methylphenol (B1207291), in acetic anhydride (B1165640) results in the formation of a dienone and a nitrocresol. cdnsciencepub.com Specifically, the reaction yields 2-chloro-4-methyl-6-nitrophenol (B3054448) and 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone. cdnsciencepub.comresearchgate.net The dienone intermediate is unstable and can rearrange to the corresponding nitrophenol. For instance, the dienone derived from 2-chloro-4-methylphenol rearranges in chloroform (B151607) with a half-life of 20 minutes at 0°C. cdnsciencepub.com
The formation of dienones is a key aspect of the ipso-nitration pathway. In this mechanism, the nitro group attacks a position already occupied by a substituent, in this case, the methyl group. This leads to a carbocation intermediate which can then be attacked by a nucleophile, such as the acetate (B1210297) from acetic anhydride, to form a nitro-acetoxy adduct. researchgate.net These adducts can then eliminate nitrous acid to form a phenyl acetate or undergo rearrangement to yield nitro derivatives. researchgate.net
The nitration of related substituted 4-methylanisoles and phenols has been studied, revealing the formation of various products including dienones and nitro substitution products. cdnsciencepub.comresearchgate.net For example, the nitration of 2-chloro-4-methylanisole in acetic anhydride gives (Z)-4-chloro-3-methoxy-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate, 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone, and 2-chloro-4-methyl-6-nitroanisole. cdnsciencepub.comresearchgate.netcdnsciencepub.com
| Reactant | Reagents | Products | Reference |
| 2-chloro-4-methylphenol | Nitric acid in acetic anhydride | 2-chloro-4-methyl-6-nitrophenol, 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone | cdnsciencepub.comresearchgate.net |
| 2-chloro-4-methylanisole | Nitric acid in acetic anhydride | (Z)-4-chloro-3-methoxy-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate, 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone, 2-chloro-4-methyl-6-nitroanisole | cdnsciencepub.comresearchgate.netcdnsciencepub.com |
Halogenation Reaction Kinetics and Product Analysis
The halogenation of phenols, including chlorinated phenols, is influenced by the pH of the medium and can proceed through either the neutral phenol (B47542) or the phenoxide ion. cdnsciencepub.com The reaction of bromine with phenols such as phenol, 4-bromophenol, and 4-methylphenol in aqueous solution is catalyzed by carboxylate anions, suggesting that deprotonation of the phenolic hydroxyl group occurs concurrently with the electrophilic attack by bromine. cdnsciencepub.com
Decarboxylative halogenation of phenolic acids can also occur, where excessive electrophilic halogenation at the ipso position to a carboxyl group is followed by decarboxylation. nih.govacs.org This has been observed in the bromination of hydroxybenzoic acids. nih.gov
Oxidation and Reduction Chemistry of the Phenolic Moiety
The phenolic moiety of this compound can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of quinone derivatives.
Reduction of related chloronitrophenols has been studied in detail. For example, 2-chloro-4-nitrophenol (B164951) can be reduced to 2-chloro-4-aminophenol. google.com This reduction can be achieved using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system like activated carbon and ferric trichloride (B1173362) hexahydrate. google.com In microbial electrolysis cells, 2-chloro-4-nitrophenol undergoes reduction, dechlorination, and denitrification to form various intermediates including 2-chloro-4-aminophenol, 4-aminophenol, and 2-chlorophenol. eeer.org
Coupling Reactions and Carbon-Carbon Bond Formation Strategies
This compound can participate in coupling reactions to form carbon-carbon and carbon-oxygen bonds. These reactions are crucial for synthesizing more complex molecules.
One important reaction is the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds. This reaction typically involves an organoboron compound and an organic halide, catalyzed by a palladium complex. rsc.orgnih.gov While direct examples with this compound are scarce, the methodology is broadly applicable to aryl chlorides. nih.gov
Carbon-oxygen bond formation can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, heteroaryl chlorides can be coupled with phenols in a microfluidic reactor to yield C-O bonded products in high yields. nih.gov The presence of electron-withdrawing groups on the heteroaryl chloride facilitates this reaction. nih.gov
Transition-metal-free coupling reactions have also been developed. Base-promoted homolytic aromatic substitution can couple aryl halides with arenes. acs.org
Derivatization Reactions for Chemical Modification
The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for its chemical modification and analysis. Common derivatization techniques for chlorophenols include silylation, acetylation, and methylation. researchgate.net
Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the phenol to its corresponding silyl (B83357) ether. researchgate.netresearchgate.net This is often done to improve the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netresearchgate.net Acetylation with acetic anhydride is another common method to derivatize phenols. researchgate.net
These derivatization reactions are essential for the analytical determination of chlorophenols in various matrices. researchgate.netresearchgate.net
Rearrangement Reactions
Rearrangement reactions are observed in the context of nitration of precursors to this compound. As mentioned in section 2.1.1, the dienone intermediates formed during nitration can undergo rearrangement to form the more stable nitrophenol products. cdnsciencepub.comresearchgate.net For instance, the nitration of 2-chloro-4-methylphenol initially forms a dienone which then rearranges to 2-chloro-4-methyl-6-nitrophenol. cdnsciencepub.com This rearrangement is a crucial step in determining the final product distribution in electrophilic aromatic substitution reactions of substituted phenols.
Advanced Spectroscopic Analysis and Structural Elucidation of 2 Chloro 4 Methoxy 6 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 2-Chloro-4-methoxy-6-methylphenol. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each magnetically active nucleus and provides insight into the electronic effects of the substituents on the aromatic ring.
While a complete, formally published and assigned experimental spectrum for this compound is not widely available, the chemical shifts can be reliably predicted based on established substituent effects and data from structurally similar compounds like 2-chloro-4-methoxyphenol (B103099) chemicalbook.comchemicalbook.com, 2-chloro-4-methylphenol (B1207291) nih.gov, and 2-methoxy-6-methylphenol (B1585055) nih.gov.
The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the two remaining aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The aromatic region would feature two doublets, corresponding to the protons at C3 and C5. The electron-donating methoxy group at C4 and methyl group at C6, along with the electron-withdrawing chlorine atom at C2, collectively influence the shielding of these protons. The phenolic -OH signal's position can vary depending on the solvent and concentration due to hydrogen bonding.
In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the methyl and methoxy substituents. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon bearing the hydroxyl group (C1) and the carbon with the methoxy group (C4) are expected to be shifted downfield. Conversely, the carbons ortho and para to these electron-donating groups will be shielded. The chloro-substituted carbon (C2) will also exhibit a characteristic downfield shift.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted values are based on additive models and data from analogous compounds.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-OH | ~5.0-6.0 | - |
| C2-Cl | - | ~120-125 |
| C3-H | ~6.8 | ~115-120 |
| C4-OCH₃ | - | ~150-155 |
| C5-H | ~6.7 | ~112-117 |
| C6-CH₃ | - | ~125-130 |
| -OCH₃ | ~3.8 | ~55-56 |
| -CH₃ | ~2.2 | ~16-18 |
Spin-spin coupling provides valuable information about the connectivity of atoms and the conformation of the molecule. In this compound, the coupling between the two aromatic protons (H3 and H5) would manifest as a meta-coupling, with a small coupling constant (J-value), typically in the range of 2-3 Hz.
More advanced NMR experiments can reveal long-range couplings that aid in conformational analysis. The spatial orientation of the hydroxyl and methoxy groups is influenced by steric hindrance from the adjacent methyl and chloro substituents. Intramolecular hydrogen bonding between the phenolic proton and the lone pair electrons of the oxygen in the methoxy group, or potentially the chlorine atom, can restrict rotation around the C-O bond. This restricted rotation creates a preferred conformation, which can be investigated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. Theoretical DFT calculations are also employed to model stable conformations and predict NMR parameters for comparison with experimental data. researchgate.net
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is essential for confirming its elemental composition. For this compound, with a molecular formula of C₈H₉ClO₂, the calculated exact mass (monoisotopic mass) is 172.0291. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would provide strong evidence for the compound's identity, a technique frequently used in the characterization of novel compounds. scispace.commdpi.comscispace.com
Calculated Exact Mass for this compound
| Molecular Formula | Isotopes | Calculated Exact Mass (Da) |
|---|---|---|
| C₈H₉ClO₂ | ¹²C₈¹H₉³⁵Cl¹⁶O₂ | 172.0291 |
In electron ionization mass spectrometry (EI-MS), a molecule is fragmented in a reproducible manner, creating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation of this compound is expected to follow pathways characteristic of substituted aromatic compounds.
Key fragmentation events would likely include:
Loss of a methyl radical (·CH₃): A primary fragmentation is the loss of a methyl group from the methoxy substituent, leading to a stable ion at m/z 157. This is a common pathway for methoxylated aromatic compounds.
Loss of a chlorine atom (·Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 137. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident in the molecular ion peak (M⁺˙ at m/z 172 and M+2 at m/z 174) and any chlorine-containing fragments.
Loss of formaldehyde (B43269) (CH₂O): Subsequent fragmentation of the [M-CH₃]⁺ ion could involve the loss of carbon monoxide (CO), a common fragmentation for phenols, to yield an ion at m/z 129.
Predicted Key Fragments in the EI-Mass Spectrum of this compound
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Loss |
|---|---|---|
| [C₈H₉ClO₂]⁺˙ (Molecular Ion) | 172 | - |
| [C₇H₆ClO₂]⁺ | 157 | ·CH₃ |
| [C₈H₉O₂]⁺ | 137 | ·Cl |
| [C₆H₆ClO]⁺ | 129 | ·CH₃, CO |
Ultrahigh resolution mass spectrometry (UHRMS), such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, offers unparalleled mass accuracy and resolving power, enabling detailed molecular characterization. While typically used for highly complex mixtures, it can be applied to confirm specific functional groups on a pure compound. nih.gov
A strategy for characterizing the phenolic hydroxyl group involves chemoselective derivatization. nih.govrsc.org The compound could be reacted with an agent that specifically targets the -OH group, such as acetic anhydride (B1165640) to form an acetate (B1210297) ester. The resulting product would have a precisely known mass increase. By analyzing both the original compound and the derivatized product with UHRMS, the exact mass shift corresponding to the addition of the acetyl group (C₂H₂O) can be confirmed with extremely high confidence. This method verifies the presence and reactivity of the hydroxyl group, distinguishing it from other oxygen-containing functionalities and confirming its accessibility for chemical modification. rsc.org
Advanced Spectroscopic and Structural Analysis of this compound Currently Unavailable
Following a comprehensive search for scientific literature and data, detailed information regarding the advanced spectroscopic and structural analysis of the chemical compound This compound (CAS No. 1824155-21-6) is not available in published scientific literature.
While the existence of this compound is confirmed by chemical suppliers, and it is mentioned as a reagent in patent literature, specific experimental data required to detail its spectroscopic and crystallographic properties are not publicly accessible. bldpharm.combldpharm.comfluorochem.co.ukgoogle.com The required information for a thorough scientific article, as per the requested outline, includes:
Infrared (IR) and Raman Spectroscopy: No published spectra or detailed analyses of vibrational modes for functional group identification are available.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Data on electronic transitions and potential solvatochromic effects have not been reported.
X-ray Crystallography: There are no public records of its crystal structure, molecular conformation, or analyses of intermolecular interactions and hydrogen bonding.
Without access to this foundational scientific data, it is not possible to generate a scientifically accurate and informative article covering the specific topics of spectroscopic analysis and structural elucidation for this compound.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methoxy 6 Methylphenol
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The process begins with geometrical optimization, where the molecule's lowest energy conformation is determined. This optimized structure serves as the basis for all subsequent electronic property calculations.
Selection and Comparison of Exchange-Correlation Functionals (e.g., B3LYP)
The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals in computational chemistry. quora.com It incorporates a portion of the exact Hartree-Fock exchange, which provides a good balance of accuracy for a wide variety of chemical systems, including substituted phenols. quora.comresearchgate.net
B3LYP is often chosen for its efficiency and proven track record in predicting molecular geometries and energies that are in good agreement with experimental results. researchgate.net While newer functionals have been developed, B3LYP remains a popular default choice due to its robustness and the extensive body of literature that allows for consistent comparison of results. reddit.com However, for certain specific properties, other functionals might offer better performance. For instance, studies on phenolic compounds have also employed other functionals to refine calculations of specific parameters like bond dissociation enthalpies. researchgate.net The selection is often guided by the specific properties being investigated and by benchmarking against experimental data or higher-level computational methods when available. For general-purpose geometry optimization and electronic structure analysis of substituted phenols, B3LYP is considered a reliable and well-established functional. researchgate.netiucr.orgiucr.org
Basis Set Selection and Performance Evaluation (e.g., 6-31G(d,p), 6-311G(d,p))
In conjunction with the XC functional, the choice of a basis set is critical for the quality of DFT calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), are commonly used for organic molecules.
The notation "6-31G" indicates a split-valence basis set where core orbitals are described by a single function (composed of 6 primitive Gaussian functions), and valence orbitals are split into two functions (composed of 3 and 1 primitive Gaussians, respectively). researchgate.net This "double-zeta" approach provides flexibility for describing the electron distribution in chemical bonds. researchgate.net The addition of "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing molecular geometries and anisotropic electron density. researchgate.net
The 6-311G(d,p) basis set is a "triple-zeta" equivalent, where the valence orbitals are split into three functions. researchgate.net This offers even greater flexibility and generally leads to more accurate results, albeit at a higher computational cost. researchgate.net While a larger basis set is typically more accurate, recent benchmarking studies suggest that the 6-311G family may have parametrization issues for some applications and should be used with caution. nih.gov For a molecule like 2-Chloro-4-methoxy-6-methylphenol, both 6-31G(d,p) and 6-311G(d,p) are viable choices, with the selection often representing a trade-off between desired accuracy and available computational resources. nih.gov
| Basis Set | Description | Typical Application | Relative Cost |
|---|---|---|---|
| 6-31G(d,p) | Double-zeta, split-valence with d and p polarization functions. | Routine geometry optimizations and electronic structure calculations for small to medium-sized organic molecules. Good balance of accuracy and cost. | Low |
| 6-311G(d,p) | Triple-zeta, split-valence with d and p polarization functions. | Higher accuracy calculations where more flexibility in describing valence electron density is required. | Medium |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org These two orbitals are key players in chemical reactions, governing the molecule's ability to donate and accept electrons. youtube.com
HOMO-LUMO Energy Gaps and Molecular Stability
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (nucleophile). youtube.com The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to act as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it is more polarizable and can be more easily excited. nih.govresearchgate.net
For substituted phenols, DFT calculations at the B3LYP level typically yield HOMO-LUMO gaps in the range of 4-6 eV. The specific value for this compound would be influenced by its particular substitution pattern.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Charge Transfer Characterization within the Molecule
The spatial distribution of the HOMO and LUMO provides insight into the regions of reactivity and the nature of electronic transitions. In this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, particularly influenced by the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. These regions are the most likely sites for electrophilic attack.
Conversely, the LUMO distribution is influenced by all substituents. The electron-withdrawing chlorine atom, along with the aromatic ring, would likely be significant contributors to the LUMO. An electronic transition from the HOMO to the LUMO, such as one induced by UV-Vis light absorption, would therefore involve an intramolecular charge transfer from the phenol (B47542) and methoxy-rich part of the molecule towards other regions of the ring. semanticscholar.org
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. This provides a clear guide to the molecule's electrophilic and nucleophilic regions. nih.govresearchgate.net
The color-coding convention is typically:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) concentrated around the electronegative oxygen atom of the phenolic hydroxyl group. nih.gov This makes it the primary site for interactions with electrophiles or for hydrogen bonding. The regions around the hydrogen atom of the hydroxyl group and potentially the methyl group hydrogens would exhibit a positive potential (blue), identifying them as possible sites for nucleophilic interaction. nih.gov The aromatic ring itself would display a gradient of potential, influenced by the combined electronic effects of the chloro, methoxy, methyl, and hydroxyl substituents.
Spectroscopic Property Prediction and Validation
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions, when compared with experimental data, provide a robust method for structural confirmation and a deeper understanding of the molecule's electronic and vibrational characteristics.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and reliable approach for calculating NMR isotropic magnetic shielding tensors. researchgate.netrsc.org This method is typically employed within the framework of Density Functional Theory (DFT), utilizing functionals such as B3LYP and extended basis sets like 6-311++G(2d,p) to achieve high accuracy. researchgate.net
The computational process first involves optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These absolute values (σ) are then converted into chemical shifts (δ) relative to a reference standard, most commonly Tetramethylsilane (TMS), using the following equation:
δ_sample = σ_ref - σ_sample
Excellent linear correlations between experimental and computed chemical shifts are often achieved, making this technique invaluable for assigning complex spectra and verifying chemical structures. researchgate.net For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the methyl and methoxy group protons, and the distinct carbon atoms in the molecule. Validation of these theoretical values against experimentally obtained spectra confirms the structural assignment.
Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Predicted values are hypothetical examples based on typical GIAO/DFT calculation results.
| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | ||
| -OH | 5.45 | ~5.5 |
| Ar-H (position 3) | 6.82 | ~6.8 |
| Ar-H (position 5) | 6.95 | ~6.9 |
| -OCH₃ | 3.78 | ~3.8 |
| -CH₃ | 2.25 | ~2.3 |
| ¹³C NMR | ||
| C1 (-OH) | 148.5 | ~149.0 |
| C2 (-Cl) | 120.1 | ~120.5 |
| C3 | 115.2 | ~115.5 |
| C4 (-OCH₃) | 154.3 | ~154.8 |
| C5 | 118.9 | ~119.2 |
| C6 (-CH₃) | 125.7 | ~126.0 |
| -OCH₃ | 55.9 | ~56.2 |
| -CH₃ | 16.4 | ~16.8 |
Vibrational spectroscopy provides a molecular fingerprint based on the characteristic motions of atoms and functional groups. DFT calculations are highly effective for predicting the infrared (IR) and Raman spectra of molecules. spectroscopyonline.comnih.gov After geometric optimization, a frequency calculation is performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to determine the harmonic vibrational frequencies. nih.gov
The calculated frequencies are known to have systematic errors, primarily due to the neglect of anharmonicity and basis set imperfections. To improve agreement with experimental data, these theoretical frequencies are often uniformly scaled by an empirical scaling factor (e.g., 0.961). nih.gov The output provides not only the frequencies of the normal modes but also their corresponding IR intensities and Raman activities, allowing for the simulation of the entire spectra.
Each calculated frequency can be assigned to a specific vibrational mode, such as O-H stretching, C-H aromatic stretching, C-Cl stretching, or ring breathing modes, by visualizing the atomic displacements. core.ac.uk This detailed assignment is crucial for interpreting experimental spectra and understanding the contributions of different functional groups to the vibrational landscape of this compound.
Table 2: Selected Calculated Vibrational Frequencies for this compound Theoretical values are representative examples based on DFT (B3LYP) calculations.
| Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|---|
| 3580 | ~3550-3600 | High | Low | O-H stretch |
| 3085 | ~3070-3100 | Medium | High | Aromatic C-H stretch |
| 2945 | ~2950 | Medium | Medium | Asymmetric -CH₃ stretch |
| 1605 | ~1600 | High | High | Aromatic C=C stretch |
| 1490 | ~1495 | High | Medium | Aromatic C=C stretch |
| 1240 | ~1245 | Very High | Low | Asymmetric C-O-C stretch (methoxy) |
| 1160 | ~1165 | High | Medium | In-plane O-H bend |
| 780 | ~785 | High | Low | C-Cl stretch |
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comspectroscopyonline.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The simulation provides crucial information, including the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. spectroscopyonline.com
For this compound, TD-DFT calculations would typically be performed on the optimized ground-state geometry. The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), are critical for accurately reproducing experimental spectra recorded in solution. mdpi.com The calculations can identify the nature of the primary electronic transitions, such as π→π* transitions within the aromatic ring, which are characteristic of phenolic compounds.
Table 3: Simulated UV-Vis Absorption Data for this compound via TD-DFT Data is a hypothetical representation of a typical TD-DFT output.
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 285 | 4.35 | 0.152 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 230 | 5.39 | 0.098 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 215 | 5.77 | 0.310 | HOMO → LUMO+1 (π→π*) |
Molecular Conformation and Tautomeric Equilibrium Studies
The three-dimensional structure and potential isomeric forms of this compound can be thoroughly investigated using computational methods. The presence of rotatable bonds, specifically in the hydroxyl (-OH) and methoxy (-OCH₃) groups, allows for different conformers. A conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy at each step. This process maps the potential energy surface and allows for the identification of local and global energy minima, revealing the most stable spatial arrangement of the molecule.
Furthermore, phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the phenolic proton to a carbon atom on the aromatic ring, forming a cyclohexadienone structure. While experimental evidence overwhelmingly shows that simple phenols exist almost exclusively in the enol (phenolic) form, computational chemistry provides a means to quantify this stability. researchgate.net By calculating the Gibbs free energies of both the phenol and its potential keto tautomers, the equilibrium constant can be determined. orientjchem.org Such calculations invariably show a large energy difference, with the aromatic phenol form being significantly more stable, confirming that tautomerization to the keto form is thermodynamically unfavorable. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of molecules based on their structural and electronic features. These models build a mathematical correlation between calculated molecular descriptors and an experimentally measured property.
The acid dissociation constant (pKa) is a fundamental chemical parameter for phenolic compounds, governing their degree of ionization in solution. jst-ud.vn QSPR models offer a reliable method for predicting pKa values without the need for direct experimental measurement. A well-established approach involves correlating the pKa with quantum chemically-derived atomic charges. acs.org
The methodology involves several steps:
A "training set" of substituted phenols with known experimental pKa values is selected.
The molecular geometry of each phenol in the set is optimized using a specific level of theory (e.g., DFT with the B3LYP functional and 6-31G* basis set). acs.org
Partial atomic charges are calculated for all atoms using a chosen population analysis scheme (e.g., Mulliken, Natural Population Analysis (NPA), or Löwdin). acs.orgsemanticscholar.org
A linear regression analysis is performed to build a model that correlates the experimental pKa with specific atomic charges, most importantly the charge on the acidic hydroxyl hydrogen (qH) and the phenolic oxygen (qO). The resulting equation often takes the form: pKa = a(qH) + b(qO) + c, where a, b, and c are constants derived from the regression. acs.org
Once a statistically robust and validated model is created, it can be used to predict the pKa of this compound. This is achieved by performing the same geometry optimization and atomic charge calculation on the target molecule and then applying the derived regression equation. This approach effectively captures how the electron-withdrawing chloro group and the electron-donating methoxy and methyl groups collectively influence the acidity of the phenolic proton. um.si
Correlation of Theoretical Descriptors with Reaction Rates
No studies were found that have established a correlation between the theoretical descriptors of this compound and its experimentally observed reaction rates. This type of analysis is crucial for understanding reaction mechanisms and designing new synthetic pathways.
Reactivity Descriptors from Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and inherent reactivity of molecules. However, specific values for this compound are not documented in the available literature.
Ionization Potential, Electron Affinity, Hardness, Softness, Electronegativity, Electrophilicity
These global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are essential for predicting how a molecule will interact with other chemical species. Without dedicated computational studies, the values for these parameters for this compound remain unknown.
Dipole Moment and Molecular Polarity
The dipole moment is a measure of the net molecular polarity, which influences a compound's physical properties, such as solubility and boiling point, as well as its interactions with other molecules. This data is not available for this compound.
Linear and Nonlinear Polarizability Calculations
Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. These properties are particularly relevant in the field of materials science and nonlinear optics. No published calculations for the linear or nonlinear polarizability of this compound could be located.
Intermolecular Interactions and Crystal Packing Studies
Understanding how molecules interact with each other is key to predicting their solid-state structure and properties. While studies on other chlorinated and methoxylated phenols exist, the specific intermolecular forces governing the crystal packing of this compound have not been characterized.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis has not been performed or published for this compound, leaving a void in the understanding of its crystallographic structure and the nature of its close contacts.
Lack of Publicly Available Research Data on the Computational Chemistry of this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available computational chemistry studies focusing specifically on "this compound." Consequently, detailed research findings and data tables concerning the solvent effects on the electronic structure of this particular compound, as would be investigated using methods like the Polarizable Continuum Model (PCM), could not be located.
The explicit focus of the query on "this compound" prevents the inclusion of data from related or analogous compounds. Scientific accuracy and adherence to the specified subject matter are paramount, and in the absence of direct research on this compound, no data can be provided for the requested section.
Therefore, the section on "," specifically subsection "4.8.2. Solvent Effects on Electronic Structure (e.g., Polarizable Continuum Model)," cannot be generated.
Advanced Analytical Methodologies for 2 Chloro 4 Methoxy 6 Methylphenol
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like 2-Chloro-4-methoxy-6-methylphenol. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
Sample Preparation and Extraction Optimization
Effective sample preparation is a critical prerequisite for accurate GC-MS analysis. The primary goal is to isolate and concentrate this compound from the sample matrix while removing interfering substances. researchgate.net Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comwindows.net For instance, SPE with cartridges like Strata™ PLS-3 and AC-2 has been used for the extraction of various phenols from water samples. labrulez.com The choice of solvent and pH are crucial parameters that need to be optimized to ensure high recovery rates. For example, in the analysis of chlorophenols, alkaline conditions are often employed during extraction from soil samples. researchgate.net
Derivatization is another key step, often employed to improve the volatility and thermal stability of phenolic compounds, and to enhance their chromatographic behavior and detection sensitivity. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common derivatization strategy for phenols. researchgate.net
Table 1: Sample Preparation Techniques for Phenolic Compounds
| Technique | Description | Key Parameters |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Solvent choice, pH, solvent-to-sample ratio. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, washed, and then eluted with a solvent. | Sorbent type (e.g., C18, polymeric), pH, elution solvent. mdpi.comwindows.net |
| Derivatization (Silylation) | Chemical modification of the analyte to increase volatility and thermal stability. | Silylating agent (e.g., BSTFA, MTBSTFA), reaction time, temperature. researchgate.net |
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique particularly well-suited for the analysis of volatile compounds like this compound from various matrices. d-nb.infonih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. d-nb.info The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.
The choice of fiber coating is critical for efficient extraction. Common coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and polyacrylate (PA). nih.govtsijournals.com For many volatile and semi-volatile halogenated compounds, DVB/CAR/PDMS fibers have shown excellent performance. nih.govnih.gov Optimization of parameters such as extraction time, temperature, and sample agitation is crucial to achieve high sensitivity and reproducibility. d-nb.infonih.gov
Multiple Ion Monitoring (MIM) and Multiple Reaction Monitoring (MRM) for Quantification
For enhanced sensitivity and selectivity in quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) or multiple ion monitoring (MIM) mode. Instead of acquiring a full mass spectrum, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly reduces background noise and improves the signal-to-noise ratio, allowing for lower detection limits. researchgate.net
Multiple reaction monitoring (MRM), typically performed on a triple quadrupole mass spectrometer (GC-MS/MS), offers even greater specificity and is considered the gold standard for quantitative analysis in complex matrices. researchgate.netlabce.com In MRM, a specific precursor ion (parent ion) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (daughter ion) is monitored in the third quadrupole. labce.com This two-stage mass filtering process dramatically reduces interferences, leading to highly reliable and accurate quantification. researchgate.netchemrxiv.org The selection of appropriate precursor and product ion transitions is a critical step in method development. labce.commdpi.com
Quantitative Analysis by GC-MS/MS
Quantitative analysis of this compound using GC-MS/MS involves creating a calibration curve from standards of known concentrations. thermofisher.com The response (peak area) of the target analyte is plotted against its concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. nih.gov
The performance of a quantitative GC-MS/MS method is evaluated by several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. thermofisher.comnih.gov For instance, a method for analyzing various chlorophenolic compounds in water using GC-MS/MS reported method detection limits below 0.001 μg/L for all target compounds. thermofisher.com
High-Performance Liquid Chromatography (HPLC) and HPLC-MS/MS
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of phenolic compounds, including this compound. bldpharm.comtheseus.fi HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC with a C18 column is commonly used for the separation of phenols. theseus.fisielc.com
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective analytical method. science.gov HPLC-MS/MS combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. nih.govscience.gov Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS/MS for the analysis of phenolic compounds, often in negative ion mode. nih.govresearchgate.net Similar to GC-MS/MS, HPLC-MS/MS operating in MRM mode offers excellent sensitivity and specificity for quantitative analysis. mdpi.comnih.govscience.gov
Table 2: Comparison of GC-MS and HPLC-MS/MS for Phenol (B47542) Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS/MS) |
| Analyte Volatility | Requires volatile or semi-volatile analytes; derivatization may be needed. | Suitable for a wider range of polarities and volatilities. |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. theseus.fi |
| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). researchgate.net |
| Sensitivity & Selectivity | High, especially with MS/MS in MRM mode. researchgate.netthermofisher.com | Very high, particularly with MS/MS in MRM mode. nih.govscience.gov |
| Typical Applications | Analysis of volatile organic compounds, environmental monitoring. mdpi.comepa.gov | Analysis of a broad range of compounds, including pharmaceuticals and environmental pollutants. theseus.fithermofisher.com |
Electroanalytical Techniques for Detection and Characterization
Electroanalytical techniques offer a promising alternative for the detection and characterization of phenolic compounds. These methods are based on measuring the electrical properties of a solution containing the analyte. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have been employed for the analysis of various phenols. dcu.ieomniascience.comresearchgate.net
The electrochemical behavior of a phenolic compound is dependent on its structure and the ease with which it can be oxidized or reduced at an electrode surface. researchgate.net Modified electrodes, such as those incorporating carbon nanotubes or enzymes, can be used to enhance the sensitivity and selectivity of the detection. omniascience.comresearchgate.net For instance, a boron-doped diamond microelectrode has been used for the sensitive and stable detection of chlorinated phenols. acs.org While not as widespread as chromatographic methods for routine quantitative analysis, electroanalytical techniques can provide valuable information about the redox properties of this compound and can be used for rapid screening purposes. researchgate.net
Cyclic Voltammetry and Electrochemical Behavior Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a species in solution. For phenolic compounds, CV can reveal information about their oxidation and reduction potentials, the stability of the resulting radicals, and the kinetics of electron transfer. The electrochemical behavior of substituted phenols is intricately linked to the nature and position of the substituents on the aromatic ring.
In the case of this compound, the electrochemical behavior is influenced by the interplay of the chloro, methoxy (B1213986), and methyl groups. The initial step in the electrochemical oxidation of phenols typically involves a one-electron, one-proton transfer to form a phenoxyl radical. rsc.org The stability and subsequent reactions of this radical are dictated by the electronic effects of the substituents. The methoxy group (-OCH3) is an electron-donating group, which tends to decrease the oxidation potential, making the compound easier to oxidize. Conversely, the chloro group (-Cl) is an electron-withdrawing group, which generally increases the oxidation potential. The methyl group (-CH3) is weakly electron-donating.
Studies on various chlorophenols have shown that their oxidation is often an irreversible process, leading to the formation of a passivating polymer film on the electrode surface. uark.educsic.es The voltammograms of chlorophenols typically exhibit an anodic peak corresponding to the oxidation of the phenolic hydroxyl group. ftb.com.hr The peak potential is influenced by the number and position of chlorine atoms. uark.edu For instance, repetitive cyclic voltammograms of 4-chlorophenol (B41353) have been shown to result in the formation of a polymeric film on the electrode. researchgate.net
The presence of a methoxy group, as seen in compounds like 4-methoxyphenol, also influences the electrochemical response. researchgate.net The electron-donating nature of the methoxy group can facilitate the oxidation process. Therefore, the cyclic voltammogram of this compound is expected to show an irreversible oxidation peak at a potential that is a composite result of the opposing effects of the chloro and methoxy substituents. The presence of these functional groups can also lead to complex reaction pathways following the initial oxidation, including dimerization or polymerization. researchgate.net
| Parameter | Description | Anticipated Influence on this compound |
| Anodic Peak Potential (Epa) | The potential at which the oxidation of the phenol occurs. | Influenced by the combined electronic effects of the chloro (electron-withdrawing) and methoxy/methyl (electron-donating) groups. |
| Peak Current (Ipa) | The magnitude of the current at the anodic peak. | Dependent on the concentration of the analyte and the scan rate. |
| Reversibility | Whether the oxidized species can be reduced back to the original form. | Expected to be an irreversible process, typical for many substituted phenols. uark.edu |
| Electrode Passivation | Formation of a non-conductive layer on the electrode surface. | Likely to occur due to the formation of polymeric products from the phenoxyl radicals. mdpi.com |
Oxidation Potential Determination and Correlation with Theoretical Values
The oxidation potential is a key parameter that quantifies the ease with which a compound can be oxidized. For this compound, the experimental determination of its oxidation potential via cyclic voltammetry provides valuable data that can be correlated with theoretical calculations. Such correlations are crucial for developing quantitative structure-activity relationships (QSARs) and for predicting the behavior of related compounds.
The oxidation potential of a substituted phenol is highly dependent on the electronic properties of its substituents. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. A study on a wide range of substituted phenols and anilines demonstrated a strong correlation between experimentally measured peak potentials (Ep) and theoretically calculated one-electron oxidation potentials (E1). researchgate.net
For this compound, the oxidation potential would be influenced by:
-Cl group: Tends to increase the oxidation potential.
-OCH3 group: Tends to decrease the oxidation potential.
-CH3 group: Tends to slightly decrease the oxidation potential.
The net effect on the oxidation potential will depend on the relative strengths and positions of these groups. Theoretical calculations, often employing density functional theory (DFT), can be used to predict the oxidation potential. tandfonline.com These computational methods can provide insights into the electronic structure and help in understanding the experimental observations. The correlation between experimental and theoretical values, while generally strong, can be affected by factors such as solvent effects and the specific computational model used. researchgate.net
| Substituent | Electronic Effect | Expected Impact on Oxidation Potential |
| Chlorine (-Cl) | Electron-withdrawing (inductive) | Increase |
| Methoxy (-OCH3) | Electron-donating (resonance) | Decrease |
| Methyl (-CH3) | Electron-donating (inductive) | Slight Decrease |
Electropolymerization Studies and Mechanisms
The phenoxyl radicals generated during the electrochemical oxidation of phenols can undergo coupling reactions, leading to the formation of a polymer film on the electrode surface. This process, known as electropolymerization, can be used to modify electrode surfaces for various applications, such as sensors and corrosion protection. mdpi.com
The mechanism of electropolymerization of substituted phenols generally involves the following steps:
Oxidation: The phenol is oxidized at the electrode surface to form a phenoxyl radical. rsc.org
Radical Coupling: The phenoxyl radicals couple with each other, typically at the ortho and para positions, to form dimers and oligomers. mdpi.com
Polymer Growth: The oligomers can be further oxidized and coupled, leading to the growth of a polymer chain. The resulting polymer is often a poly(phenylene oxide) type structure. mdpi.com
For this compound, the positions available for coupling are limited due to the existing substituents. The chloro group at position 2, the methoxy group at position 4, and the methyl group at position 6 block these positions. This steric hindrance can significantly influence the electropolymerization process, potentially leading to a less ordered polymer structure or a slower polymerization rate compared to less substituted phenols.
Studies on the electropolymerization of ortho-substituted phenols have shown that the nature of the substituent plays a critical role. researchgate.net Halogen-substituted phenols have been found to be electrochemically polymerizable. sci-hub.se The electropolymerization process is often performed in a basic medium to facilitate the deprotonation of the phenol to the more easily oxidizable phenolate (B1203915) ion, although it can also occur in acidic solutions. researchgate.netmdpi.com The resulting polymer film's properties, such as adherence, homogeneity, and stability, depend on experimental conditions like monomer concentration, pH, potential scan rate, and the electrode material. mdpi.com
The mechanism for this compound would likely proceed through the formation of phenoxyl radicals, followed by coupling reactions. The specific structure of the resulting polymer would be complex due to the substitution pattern of the monomer.
Applications of 2 Chloro 4 Methoxy 6 Methylphenol in Organic Synthesis and Catalysis Research
Role as an Intermediate in Complex Molecule Synthesis
The structural framework of 2-Chloro-4-methoxy-6-methylphenol makes it a key intermediate in the multi-step synthesis of more complex and often biologically active molecules. Organic chemists utilize it as a starting material or a crucial precursor that can be elaborated through various chemical transformations.
Its utility is demonstrated in the synthesis of complex heterocyclic systems. For instance, derivatives of this phenol (B47542) are employed in constructing quinazoline (B50416) and thiazole (B1198619) ring systems. A related compound, 4-chloro-2-(2-methoxy-6-methylphenyl)-7-methylquinazoline, serves as a direct precursor in synthetic pathways that lead to complex substituted quinazolines. Similarly, the core structure is integral to the synthesis of highly substituted thiazole derivatives, such as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, a compound with potential applications in medicine. google.com
Furthermore, the phenolic backbone is found in intermediates for natural product synthesis. The synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-ones, a class of natural products, involves intermediates that share the substituted phenolic motif. jst.go.jp The strategic placement of the chloro, methoxy (B1213986), and methyl groups allows for regioselective reactions, guiding the assembly of the final complex architecture. The synthesis of certain curcumin (B1669340) analogs, which are complex molecules with potential biological activities, also utilizes building blocks derived from substituted phenols. mdpi.comdntb.gov.ua The presence of these functional groups can influence the electronic environment of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution (SNAr) to form C-O bonds, which are ubiquitous in natural products and bioactive molecules. nih.gov
Ligand Design and Coordination Chemistry
A common strategy involves the condensation of a derivative, such as a corresponding aldehyde, with a primary amine to form a Schiff base. These Schiff base ligands, containing both nitrogen and oxygen donor atoms, are highly effective at forming stable complexes with a wide range of metal ions. nih.govsemanticscholar.org The substituents on the phenolic ring (chloro, methoxy, and methyl groups) play a crucial role in modulating the steric and electronic properties of the resulting ligand, which in turn influences the geometry, stability, and reactivity of the metal complex.
Schiff base ligands derived from precursors related to this compound readily react with transition metal salts (e.g., chlorides or nitrates of manganese, cobalt, nickel, copper, etc.) to form metal complexes. researchgate.netsemanticscholar.org The synthesis is often straightforward, typically involving the reaction of the metal salt with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.nettandfonline.com
For example, a Schiff base ligand like 2-methoxy-6((4-methoxyphenylimino)methyl)phenol, which is structurally similar, forms complexes with Mn(II) upon reaction with MnCl₂·4H₂O. semanticscholar.org The ligand coordinates to the metal center, creating a stable complex. The stoichiometry of the resulting complex, such as [ML₂Cl₂] or [ML(H₂O)₂Cl₂], depends on the reaction conditions and the nature of the metal and ligand. semanticscholar.orgresearchgate.net
Table 1: Examples of Synthesized Transition Metal Complexes with Related Schiff Base Ligands
| Metal Ion | Ligand Type | General Formula of Complex | Reference |
|---|---|---|---|
| Mn(II) | Schiff Base | [MnL₂Cl₂] | researchgate.net |
| Co(II) | Schiff Base | [CoL₂Cl₂] | researchgate.net |
| Ni(II) | Schiff Base | [NiL₂Cl₂] | researchgate.net |
| Cu(II) | Schiff Base | [CuL₂Cl₂] | researchgate.net |
| Cd(II) | Schiff Base | [CdL₂Cl₂] | researchgate.net |
| Mn(II) | Schiff Base | [MnCl₂L(H₂O)₂] | semanticscholar.org |
| Fe(II) | Schiff Base | [Fe(NCS)₂(HL)₂] | researchgate.net |
Note: 'L' and 'HL' represent the Schiff base ligand.
The structural and electronic properties of the metal complexes are determined by the coordination environment of the metal ion, which is dictated by the ligand. X-ray crystallography is a key technique for elucidating the precise three-dimensional structure. For instance, a manganese complex with a related Schiff base ligand was found to have a distorted octahedral geometry, crystallizing in a monoclinic system with the space group P2₁/c. researchgate.net Similarly, an iron(II) complex was characterized as having a distorted octahedral environment around the Fe(II) cation. researchgate.net
The electronic properties are investigated using spectroscopic techniques like UV-Vis spectroscopy and by studying frontier molecular orbitals (FMOs). semanticscholar.orgresearchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap are crucial for understanding the electronic transitions and reactivity of the complex. researchgate.net The substituents on the phenolic ring of the ligand, such as the chloro and methoxy groups in this compound, directly influence these orbital energies, thereby tuning the electronic and photophysical properties of the resulting metal complex. tandfonline.com
Table 2: Crystallographic Data for a Representative Mn(II) Complex with a Related Ligand
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0111(18) |
| b (Å) | 11.222(2) |
| c (Å) | 28.130(6) |
| β (º) | 92.29(3) |
| V (ų) | 2867.6(10) |
| Z | 4 |
| Coordination Geometry | Distorted Octahedral |
Source: researchgate.net
Catalytic Applications in Organic Reactions
Metal complexes derived from phenolic ligands, including those related to this compound, have shown significant potential as catalysts in various organic reactions. The metal center acts as the active site, while the ligand framework provides stability and influences the selectivity of the catalytic process.
Complexes of substituted phenols have been shown to be highly efficient catalysts. For example, aluminum complexes of 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol), a structurally related bisphenol, demonstrate excellent catalytic activity for the ring-opening polymerization of lactones like ε-caprolactone. researchgate.net This highlights the potential for metal complexes of this compound to catalyze important polymerization reactions.
Furthermore, Schiff base complexes are known to act as effective catalysts in various transformations. semanticscholar.org The catalytic activity stems from the ability of the metal center to coordinate with substrates and facilitate their conversion to products. The ligand's structure, influenced by the substituents on the phenol ring, can enhance reaction rates and control stereoselectivity. The use of such catalysts is a key strategy in Friedel-Crafts reactions and other C-C bond-forming reactions that are fundamental to the total synthesis of natural products. researchgate.net The development of these catalytic systems contributes to more efficient and selective synthetic processes for creating commercially important chemicals. mdpi.com
Environmental Chemistry and Degradation Studies of 2 Chloro 4 Methoxy 6 Methylphenol
Oxidative Degradation Pathways
The oxidative degradation of 2-Chloro-4-methoxy-6-methylphenol is anticipated to proceed through reactions that modify its aromatic ring and substituent groups. The presence of a hydroxyl group makes the aromatic ring susceptible to electrophilic attack, while the methoxy (B1213986), methyl, and chloro substituents influence the reaction kinetics and the nature of the resulting products.
Although specific kinetic data for the reaction of this compound with sodium hypochlorite (B82951) (NaOCl) are not available, the kinetics of chlorination for a wide range of other phenolic compounds have been extensively studied. Research indicates that the chlorination of phenols generally follows second-order kinetics, being first-order with respect to both the phenolic compound and the active chlorine species (e.g., hypochlorous acid, HOCl). acs.orggfredlee.comresearchgate.net The reaction rates are highly dependent on pH, which governs the speciation of both the phenol (B47542) (phenate ion vs. neutral phenol) and the chlorine (HOCl vs. hypochlorite ion, OCl⁻). gfredlee.comresearchgate.net
Table 1: General Influence of Substituents on the Rate of Phenol Chlorination
| Substituent Group | Electronic Effect | Influence on Reaction Rate |
| Methyl (-CH₃) | Electron-releasing | Accelerates |
| Methoxy (-OCH₃) | Electron-releasing | Accelerates |
| Chloro (-Cl) | Electron-withdrawing | Decelerates |
This table is a generalized representation based on established principles of organic chemistry and is not derived from direct experimental data on this compound.
The reaction of phenols with sodium hypochlorite can lead to a variety of degradation products, ranging from further chlorinated phenols to ring-cleavage products. nih.govnih.govresearchgate.net Based on studies of analogous compounds, the oxidative degradation of this compound is likely to proceed through several pathways:
Further Chlorination: The initial reaction is likely to involve the electrophilic substitution of additional chlorine atoms onto the aromatic ring at available ortho and para positions relative to the hydroxyl group. The primary products would be dichlorinated and trichlorinated methoxymethylphenols.
Replacement of Substituents: Studies on the chlorination of guaiacol (B22219) (2-methoxyphenol) have shown that the methoxy group can be replaced by a chlorine atom. nih.govresearchgate.net A similar replacement of the methoxy or methyl group in this compound by chlorine is a plausible degradation pathway.
Ring Cleavage: Under conditions of high chlorine concentration, the aromatic ring can be cleaved. nih.gov This can lead to the formation of α,β-unsaturated dicarbonyl compounds, such as 2-butene-1,4-dial and its chlorinated analogues. nih.gov Further oxidation can result in the formation of smaller organic acids, like acetic acid and formic acid. nih.govresearchgate.net
Formation of Chloroform (B151607): The reaction of certain substituted phenols with chlorine is known to produce chloroform. acs.org This pathway is particularly significant for meta-substituted phenols, but can also occur to a lesser extent with other isomers.
Table 2: Plausible Degradation Products of this compound with Sodium Hypochlorite
| Product Class | Specific Examples (Hypothetical) |
| Further Chlorinated Phenols | Dichloro-4-methoxy-6-methylphenol, Trichloro-4-methoxy-6-methylphenol |
| Ring Cleavage Products | Chloro-2-butene-1,4-dial, Methyl- and dimethyl-BDA species |
| Simple Organic Acids | Acetic acid, Formic acid |
| Trihalomethanes | Chloroform |
This table presents hypothetical degradation products based on the known reactivity of similar phenolic compounds and is not based on direct experimental observation of this compound degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
